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Mono(5-Methyl-2-hexyl) Phthalate-d4

Cat. No.: B1153531
M. Wt: 268.34
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(5-Methyl-2-hexyl) Phthalate-d4 is a deuterated isotope-labeled compound used in research. Isotope-labeled phthalate metabolites like this are primarily used as internal standards in mass spectrometry-based analytical methods . Using such standards allows researchers to achieve accurate quantification of phthalate metabolites in various biological and environmental samples, which is crucial for toxicokinetic studies that examine the absorption, distribution, metabolism, and excretion of these compounds . Phthalates are industrial chemicals with widespread use, and studying their metabolites is essential for understanding human exposure and potential biological effects. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet for proper handling and storage information. Note: Specific details on this compound's mechanism of action and unique research value compared to other phthalate metabolites (e.g., MEHP, MnBP) are not available in the current search results. It is recommended to contact the supplier or consult specialized scientific literature for in-depth information.

Properties

Molecular Formula

C₁₅H₁₆D₄O₄

Molecular Weight

268.34

Synonyms

1,2-Benzenedicarboxylic Acid 1-(5-Methyl-2-hexyl) Ester-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Approaches to the Synthesis of Deuterated Phthalate (B1215562) Metabolites

The selection of a synthetic strategy depends on factors such as the desired position of the deuterium (B1214612) labels, the required isotopic purity, and the availability of starting materials. For Mono(5-Methyl-2-hexyl) Phthalate-d4, where the deuterium atoms are located on the aromatic ring, both direct exchange and synthesis from a labeled precursor are viable routes.

Direct deuteration involves the exchange of hydrogen atoms for deuterium atoms on an existing aromatic compound. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions. tn-sanso.co.jp

Acid-Catalyzed Exchange : A common method involves treating an aromatic compound with a strong deuterated acid, such as D₂SO₄, or using a combination of a Lewis acid catalyst and a deuterium source like heavy water (D₂O). google.com For example, a method for preparing deuterated aromatic compounds involves dissolving the starting material in a deuterated solvent and treating it with a strong acid (pKa ≤ 1) to facilitate H-D exchange on the aromatic ring. google.comgoogle.com

Metal-Catalyzed Exchange : Transition metal catalysts, such as platinum on alumina, can be used to facilitate the H-D exchange between an aromatic compound and a deuterium source like D₂ gas or D₂O, often under conditions of high temperature and pressure. tn-sanso.co.jpgoogle.com Recent advancements include the use of tris(pentafluorophenyl)borane (B72294) as a metal-free catalyst for the regioselective deuteration of electron-rich aromatic compounds with D₂O under milder conditions. tcichemicals.com

Flow synthesis methods using microwave heating have been developed to improve the efficiency of H-D exchange reactions, offering faster reaction times and potentially reducing the amount of expensive D₂O required compared to traditional batch synthesis. tn-sanso.co.jp While these methods can be effective, they may sometimes result in a mixture of products with varying degrees of deuteration and may not be suitable for molecules with functional groups sensitive to the harsh reaction conditions.

De novo synthesis is often the preferred method for producing isotopically labeled compounds with high purity and precisely located labels. lgcstandards.com For this compound, this strategy involves synthesizing the molecule from building blocks that already contain the deuterium atoms.

The most logical pathway begins with Phthalic Anhydride-d4 , where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. sigmaaldrich.com This deuterated precursor is then reacted with the corresponding alcohol, 5-Methyl-2-hexanol , in a two-step esterification process.

Monoesterification : The reaction of Phthalic Anhydride-d4 with one equivalent of 5-Methyl-2-hexanol opens the anhydride (B1165640) ring to form the monoester, this compound. wikipedia.org This reaction is typically straightforward and proceeds under mild conditions. wikipedia.orgnih.gov

Reaction Control : Care must be taken to control the reaction conditions to favor the formation of the monoester over the diester. The second esterification step is generally more difficult and requires more stringent conditions, such as the removal of water, which helps in isolating the desired monoester product. wikipedia.org

This approach ensures that the deuterium labels are exclusively on the phthalate ring and avoids the potential for incomplete or non-specific labeling that can occur with direct deuteration techniques. The commercial availability of precursors like Phthalic Anhydride-d4 with high isotopic enrichment (e.g., 98 atom % D) makes this a highly reliable method. sigmaaldrich.com

Table 1: Comparison of Synthetic Strategies for Deuterated Phthalates
StrategyDescriptionAdvantagesDisadvantagesKey Reagents
Direct DeuterationExchanges existing hydrogen atoms for deuterium on the final molecule or a late-stage precursor.Fewer synthetic steps if the unlabeled precursor is readily available.Risk of incomplete labeling; potential for non-specific labeling; may require harsh conditions. tn-sanso.co.jpD₂O, D₂SO₄, Metal Catalysts (e.g., Pt/Al₂O₃) tn-sanso.co.jpgoogle.com
De Novo SynthesisBuilds the final molecule from smaller, pre-labeled precursors.High isotopic purity; precise control over label position; generally milder final reaction steps. lgcstandards.comRequires synthesis or purchase of labeled precursors lgcstandards.com; may involve a longer overall synthetic route.Phthalic Anhydride-d4, 5-Methyl-2-hexanol sigmaaldrich.comwikipedia.org

Isotopic Purity and Positional Deuteration Analysis in this compound Synthesis

After synthesis, it is crucial to determine the isotopic purity and confirm the position of the deuterium labels. Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com This verification is essential for the compound's function as a reliable internal standard in quantitative mass spectrometry. rsc.org

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR analysis confirms the structural integrity and the precise location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (which would typically appear between 7.5 and 8.1 ppm for phthalates) should be absent or significantly diminished. chemicalbook.com The presence of these signals would indicate incomplete deuteration. The signals for the protons on the hexyl chain, however, should remain unchanged.

²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence on the aromatic ring.

¹³C NMR : The carbon signals of the deuterated benzene ring will show coupling to deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated compound. The signals for the carbons bearing a deuterium atom will also show a reduced intensity in proton-coupled spectra.

Table 2: Analytical Techniques for Purity and Structural Verification
TechniquePurposeExpected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Determines isotopic distribution and calculates isotopic purity. rsc.orgObservation of a molecular ion peak at M+4 relative to the unlabeled compound. Low abundance of M+0, M+1, M+2, M+3 ions. sigmaaldrich.com
¹H NMRConfirms positional deuteration and structural integrity. rsc.orgAbsence or significant reduction of aromatic proton signals. Presence of all expected signals for the 5-methyl-2-hexyl side chain.
²H NMRDirectly detects the presence of deuterium labels.A signal in the aromatic region, confirming deuteration on the ring.
¹³C NMRConfirms structural integrity and C-D bonds.Characteristic C-D coupling patterns and slight upfield shifts for the aromatic carbon signals.

Structural Elucidation and Verification of Deuterated Phthalate Metabolites

The final step in the process is the complete structural confirmation of the synthesized this compound. This involves a comprehensive analysis of the data obtained from the analytical techniques described above to ensure the molecule has the correct chemical structure, in addition to the correct isotopic labeling.

Structural elucidation combines evidence from multiple sources:

Mass Spectrometry (MS) : Beyond confirming the mass shift, tandem mass spectrometry (MS/MS) can be used to verify the structure. nih.gov The fragmentation pattern of the deuterated monoester is compared to that of its unlabeled standard. The fragment ions containing the deuterated phthalate ring will show the +4 mass shift, while fragments containing only the alkyl chain will have the same mass as the unlabeled standard. This confirms that the deuteration is localized to the aromatic ring.

NMR Spectroscopy : A full assignment of all signals in the ¹H and ¹³C NMR spectra is performed to confirm that the alkyl side chain (5-methyl-2-hexyl) is correctly structured and attached to the deuterated phthalate core. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to map the connections between protons and carbons, leaving no ambiguity about the final structure.

Chromatographic Analysis : Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are used to confirm the purity of the compound. nih.gov Ideally, the synthesized standard should appear as a single, sharp peak. The retention time of the deuterated standard should be nearly identical to its unlabeled analog, although minor shifts can sometimes occur due to isotopic effects. scispace.com

Through the combined application of de novo synthesis and rigorous analytical verification, high-purity this compound can be reliably produced for its critical role as an internal standard in exposure science and metabolomics research. nih.govisotope.com

Metabolic Pathways and Biotransformation Studies

The biotransformation of phthalates is a critical area of study for understanding their behavior in biological systems. The process typically begins with the hydrolysis of the parent phthalate (B1215562) diester into its corresponding monoester metabolite. This initial step is followed by a series of oxidative reactions and subsequent conjugation, which ultimately facilitates the elimination of the compound from the body.

Enzymatic Hydrolysis of Parent Phthalate Diesters to Monoester Metabolites

The initial and obligatory step in the metabolism of parent phthalate diesters, such as the parent compound of Mono(5-Methyl-2-hexyl) Phthalate, is the hydrolytic cleavage of one of its two ester bonds. cdc.govwikipedia.org This reaction yields the corresponding monoester metabolite and an alcohol. This de-esterification process is a rapid enzymatic reaction that precedes any further metabolic changes to the phthalate structure. nih.gov

The hydrolysis of phthalate diesters is catalyzed by a variety of non-specific enzymes, primarily esterases and lipases, which are abundant in the body. nih.govnih.govnih.gov Research has identified pancreatic cholesterol esterase (CEase) as a key enzyme capable of hydrolyzing a wide range of phthalate acid esters (PAEs) into their monoester forms. nih.gov Studies using porcine and bovine pancreatic CEases demonstrated effective hydrolysis of various PAEs, with the rate of reaction being influenced by the structural characteristics of the alkyl side chains, such as their bulkiness. nih.gov Other enzymes, including general lipases and carboxylesterases found in tissues like the liver, intestines, and blood, also contribute to this initial metabolic conversion. nih.govnih.gov

Table 1: Key Enzymes in the Initial Hydrolysis of Phthalate Diesters
Enzyme ClassSpecific Enzyme ExampleTissue LocationReference
EsterasesPancreatic Cholesterol Esterase (CEase)Pancreas nih.gov
CarboxylesterasesLiver, Intestines nih.gov
LipasesPancreatic LipasePancreas, Adipose Tissue, Liver nih.gov

Oxidative Biotransformation of Mono(5-Methyl-2-hexyl) Phthalate and Related Metabolites

Once formed, Mono(5-Methyl-2-hexyl) Phthalate undergoes Phase I oxidative biotransformation. This series of reactions primarily targets the alkyl side chain of the monoester, introducing more polar functional groups. cdc.govnih.gov This oxidative process is crucial as it converts the relatively lipophilic monoester into more water-soluble compounds that can be more easily eliminated. nih.gov

Cytochrome P450 Enzyme System Involvement in Hydroxylation and Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the oxidative metabolism of phthalate monoesters. mdpi.comdoaj.org These heme-containing monooxygenases catalyze the hydroxylation of the alkyl side chain at various positions. cdc.gov For phthalate monoesters with longer alkyl chains, such as the hexyl group in Mono(5-Methyl-2-hexyl) Phthalate, the primary sites of oxidative attack are the terminal (ω) and sub-terminal (ω-1) carbon atoms. nih.gov Various CYP isozymes can be involved, and their activity can be induced by the phthalates themselves, potentially altering the metabolic profile. nih.govresearchgate.net

Formation of Secondary Carboxy- and Oxo-Metabolites

The initial hydroxylation of the alkyl side chain by CYP enzymes creates alcohol intermediates. These are subsequently oxidized further by cytosolic alcohol and aldehyde dehydrogenases. cdc.gov This leads to the formation of a suite of secondary metabolites, including ketones (oxo-metabolites) and carboxylic acids (carboxy-metabolites). nih.govnih.gov

For the well-studied metabolite MEHP, this pathway results in prominent secondary metabolites such as:

Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) nih.gov

Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) nih.gov

Mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP) nih.gov

These oxidized metabolites are often found in much higher concentrations in urine than the primary monoester, indicating that oxidative metabolism is a major pathway for biotransformation. nih.govnih.gov A similar cascade of oxidation would be expected for Mono(5-Methyl-2-hexyl) Phthalate, leading to analogous hydroxylated, oxo, and carboxylated metabolites.

Table 2: Major Oxidative Metabolites of Mono(2-ethylhexyl) Phthalate (MEHP)
Metabolite NameAbbreviationMetabolic TransformationReference
Mono-(2-ethyl-5-hydroxyhexyl) phthalateMEHHPHydroxylation of the alkyl chain nih.govnih.gov
Mono-(2-ethyl-5-oxohexyl) phthalateMEOHPOxidation of the secondary alcohol to a ketone nih.govnih.gov
Mono-(2-ethyl-5-carboxypentyl) phthalateMECPPOxidation to a carboxylic acid nih.gov

Conjugation Processes of Phthalate Metabolites

Following oxidative metabolism, the primary monoester and its secondary oxidized metabolites undergo Phase II conjugation reactions. nih.gov This is the final step in the metabolic pathway, designed to markedly increase the water solubility of the metabolites, thereby preparing them for efficient excretion from the body. nih.gov

Glucuronidation Pathways and Their Role in Elimination

The most significant conjugation pathway for phthalate metabolites is glucuronidation. nih.govresearchgate.net This reaction involves the covalent attachment of glucuronic acid to the phthalate metabolite, a process catalyzed by a family of enzymes known as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). epa.gov The carboxyl group of the phthalic acid moiety is the primary site for this conjugation. The resulting glucuronide conjugates are highly water-soluble and are readily excreted, primarily in the urine. nih.govsgsaxys.com Studies have consistently shown that the glucuronide-bound forms are the predominant type of phthalate metabolites found in both urine and serum, underscoring the critical role of this pathway in their elimination. nih.govnih.govnih.gov

Comparative Metabolic Profiles Across Experimental Models

The metabolism of phthalates such as Mono(5-Methyl-2-hexyl) Phthalate-d4 is primarily investigated through various experimental models to understand their biotransformation in biological systems. While direct studies on this compound are limited, the metabolic profile can be inferred from extensive research on other structurally similar high-molecular-weight phthalates. These models typically include in vitro systems utilizing hepatic and subcellular fractions, which provide a window into the specific enzymatic reactions that occur.

In Vitro Hepatic and Subcellular Fraction Studies of Phthalate Metabolism

In vitro studies using liver homogenates, as well as subcellular fractions like microsomes and cytosol, are fundamental in characterizing the metabolic pathways of phthalates. xenotech.comprimacyt.com These fractions allow for the investigation of specific enzymatic activities involved in both Phase I and Phase II metabolism.

The initial step in the metabolism of a phthalate monoester like Mono(5-Methyl-2-hexyl) Phthalate is typically further oxidation. This is a Phase I reaction primarily catalyzed by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells. xenotech.comnih.gov For high-molecular-weight phthalates, this involves the hydroxylation and subsequent oxidation of the alkyl side chain. For instance, studies on the analogous compound Mono(2-ethylhexyl) phthalate (MEHP) have shown that it undergoes oxidation to form metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP). nih.govnih.gov It is highly probable that Mono(5-Methyl-2-hexyl) Phthalate would undergo similar oxidative transformations on its hexyl chain.

The cytosolic fraction contains various soluble enzymes that can be involved in subsequent metabolic steps. xenotech.com While the primary oxidative metabolism occurs in the microsomes, the resulting metabolites can undergo further transformations or conjugation reactions (Phase II metabolism) facilitated by enzymes in the cytosol or also present in the microsomal fraction, such as UDP-glucuronosyltransferases (UGTs). xenotech.com For example, some phthalate metabolites have been observed to form glucuronide conjugates. nih.gov

The following table summarizes the key subcellular fractions and their roles in phthalate metabolism, which would be applicable to Mono(5-Methyl-2-hexyl) Phthalate.

Subcellular FractionPrimary Location ofKey Enzymes InvolvedExpected Metabolic Reactions for Mono(5-Methyl-2-hexyl) Phthalate
Microsomes Endoplasmic ReticulumCytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs)Side-chain hydroxylation, subsequent oxidation to ketones and carboxylic acids, and potential glucuronidation.
Cytosol Cell CytoplasmAlcohol dehydrogenases, Aldehyde dehydrogenasesFurther oxidation of hydroxylated metabolites.
Mitochondria While less central than microsomes, can be involved in beta-oxidation of shortened side chains. nih.gov

Analysis of Metabolic Pathway Fluxes Using Deuterated Tracers

The "-d4" designation in this compound indicates that the molecule has been labeled with four deuterium (B1214612) atoms, a stable isotope of hydrogen. Such isotopically labeled compounds are invaluable tools in metabolic research, particularly for analyzing metabolic pathway fluxes. nih.gov They serve as tracers that can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. medchemexpress.com

The primary application of a deuterated standard like this compound is as an internal standard in quantitative analysis. When studying the metabolism of the non-labeled Mono(5-Methyl-2-hexyl) Phthalate, a known amount of the deuterated version is added to the biological sample (e.g., urine, plasma, or an in vitro reaction mixture). Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, the ratio of the two can be used to accurately calculate the concentration of the metabolites of the non-labeled compound.

While the deuterated form is primarily a tool for quantification, stable isotope tracers, in general, are used to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. nih.gov By introducing a labeled substrate into a biological system, researchers can follow the appearance of the label in downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of conversion between different metabolites (i.e., the flux). For instance, if Mono(5-Methyl-2-hexyl) Phthalate were administered in a deuterated form, the detection of deuterated oxidative metabolites would confirm the metabolic pathway and allow for the calculation of the rate of their formation.

The use of deuterated tracers offers significant advantages in terms of safety over radioactive isotopes and provides a powerful method for dynamic metabolic profiling in various experimental settings. nih.gov

The table below outlines the applications of deuterated tracers in phthalate metabolism studies.

ApplicationDescriptionExample with this compound
Internal Standard Used for accurate quantification of the non-labeled analyte in biological samples by correcting for analytical variability.Adding a known quantity of this compound to a urine sample to precisely measure the concentration of excreted Mono(5-Methyl-2-hexyl) Phthalate and its metabolites.
Metabolic Pathway Elucidation Tracing the metabolic fate of a compound by following the incorporation of the stable isotope label into its metabolites.Administering this compound to an in vitro liver microsome preparation and identifying the resulting deuterated oxidative metabolites.
Metabolic Flux Analysis Quantifying the rates of metabolic reactions and the flow of metabolites through a pathway.Measuring the rate of appearance of deuterated hydroxylated and carboxylated metabolites from this compound over time.

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The initial and one of the most critical stages in the analysis of M5MHP-d4 from biological samples such as urine or serum, and environmental samples like water or soil, is sample preparation. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and convert it to a form suitable for instrumental analysis.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of phthalate (B1215562) metabolites from aqueous samples like urine. The choice of sorbent material is crucial for effective isolation. For polar, acidic metabolites like phthalate monoesters, mixed-mode anion exchange cartridges are often employed.

A common approach involves the use of a polymeric mixed-mode strong anion exchange sorbent. An example of a typical SPE protocol for phthalate monoesters in a biological matrix is outlined below. This protocol would be applicable for the extraction of M5MHP-d4, often used as an internal standard in such analyses.

Table 1: Example of a Solid Phase Extraction (SPE) Protocol for Phthalate Monoesters

StepProcedureDetails
Sample Pre-treatment pH AdjustmentAcidify the sample (e.g., urine) to a pH of approximately 3-4 with an acid like formic acid to ensure the phthalate monoester is in its protonated form.
Internal Standard Spiking Addition of M5MHP-d4A known amount of Mono(5-Methyl-2-hexyl) Phthalate-d4 solution is added to the sample at the beginning of the preparation to correct for matrix effects and procedural losses.
Cartridge Conditioning Sorbent ActivationThe SPE cartridge (e.g., Oasis MAX) is conditioned sequentially with a solvent like methanol (B129727) followed by reagent water to activate the sorbent.
Sample Loading ExtractionThe pre-treated sample is passed through the conditioned SPE cartridge at a controlled flow rate. The analyte and its deuterated internal standard bind to the sorbent.
Washing Removal of InterferencesThe cartridge is washed with a weak organic solvent or a buffered solution to remove hydrophilic and weakly bound matrix components while the analytes of interest are retained.
Elution Analyte RecoveryThe retained analytes, including M5MHP-d4, are eluted from the cartridge using a stronger organic solvent, often with a small percentage of a weak acid (e.g., formic acid in acetonitrile) to disrupt the ionic interaction with the sorbent.
Post-Elution ConcentrationThe eluate is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the chromatographic system.

This process effectively removes a significant portion of matrix interferences, such as salts and proteins, and concentrates the analyte, thereby enhancing the sensitivity and robustness of the subsequent analysis.

Enzymatic Deconjugation Strategies for Glucuronidated Metabolites

In humans and other mammals, phthalate monoesters are often metabolized further through conjugation with glucuronic acid, forming more water-soluble glucuronides that are readily excreted in urine. sigmaaldrich.comcovachem.com To quantify the total amount of the phthalate monoester, an enzymatic hydrolysis step is necessary to cleave the glucuronide bond. This process, known as deconjugation, is typically carried out using the enzyme β-glucuronidase. sigmaaldrich.comcovachem.comnih.govnih.gov

The efficiency of the enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, the pH of the reaction mixture, the incubation temperature, and the duration of the incubation. nih.govnih.gov Enzymes from sources such as Escherichia coli (E. coli) and Helix pomatia are commonly used. sigmaaldrich.comnih.gov

Table 2: Typical Conditions for Enzymatic Deconjugation of Phthalate Glucuronides

ParameterConditionRationale
Enzyme β-glucuronidase (from E. coli or Helix pomatia)Effectively catalyzes the hydrolysis of β-D-glucuronide conjugates. sigmaaldrich.comcovachem.com
pH 5.0 - 6.8Optimal pH range for the activity of most commercially available β-glucuronidase preparations. sigmaaldrich.comnih.gov
Temperature 37 °CMimics physiological temperature and is generally optimal for enzyme activity. sigmaaldrich.com
Incubation Time 1 - 4 hoursSufficient time to ensure complete hydrolysis of the glucuronidated metabolites. sigmaaldrich.com
Buffer Acetate or Phosphate BufferMaintains the optimal pH for the enzymatic reaction.

Following incubation, the reaction is typically stopped by adding a strong acid or by proceeding directly to the extraction step, where the enzyme is denatured and removed.

Contamination Control and Mitigation Strategies in Laboratory Procedures

A significant challenge in the analysis of phthalates is the ubiquitous presence of these compounds in the laboratory environment, leading to a high risk of sample contamination. Plasticizers from laboratory equipment, consumables, and even dust can introduce background levels of phthalates, compromising the accuracy of the results. Therefore, stringent contamination control measures are essential.

Key strategies to mitigate contamination include:

Use of Glassware: Whenever possible, glassware should be used instead of plastic labware. All glassware must be meticulously cleaned, typically by washing with a detergent, rinsing with high-purity water, and then baking at a high temperature (e.g., 400-550 °C) or rinsing with high-purity organic solvents. researchgate.net

Solvent and Reagent Purity: High-purity solvents (e.g., HPLC or LC-MS grade) and reagents should be used. It is often necessary to test batches of solvents for phthalate contamination before use.

Minimizing Plastic Contact: The use of plastic items such as pipette tips, centrifuge tubes, and sample vials should be minimized. If unavoidable, pre-rinsing with a suitable solvent can help reduce contamination.

Procedural Blanks: A procedural blank (a sample containing all reagents but no matrix) should be included in every batch of samples to monitor for background contamination. The levels of analytes in the blanks should be negligible or significantly lower than in the samples.

Laboratory Environment: The laboratory should be kept clean to minimize dust. The use of products containing phthalates, such as certain types of flooring, paints, and personal care products by laboratory personnel, should be avoided.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection by a mass spectrometer. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and the desired sensitivity of the method.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of phthalate monoesters. It offers high selectivity and sensitivity and generally does not require derivatization of the analytes.

Table 3: Illustrative HPLC Parameters for Phthalate Monoester Analysis

ParameterTypical Condition
Column Reversed-phase C18 or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with a small amount of acid (e.g., 0.1% formic acid)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution A gradient program is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute analytes with increasing hydrophobicity. nih.gov
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL

The use of a deuterated internal standard like M5MHP-d4 is crucial in LC-MS/MS analysis to compensate for any variability in the instrument response and matrix effects, ensuring accurate quantification. nih.gov

Gas Chromatography (GC)

Gas Chromatography, also commonly coupled with mass spectrometry (GC-MS), is another well-established technique for phthalate analysis. Due to the polar nature and lower volatility of phthalate monoesters, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds. nih.govnih.gov

Derivatization: The most common derivatization reaction is esterification of the carboxylic acid group. This can be achieved using reagents like diazomethane (B1218177) or by silylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Table 4: Representative GC-MS Parameters for Derivatized Phthalate Monoester Analysis

ParameterTypical Condition
Column Fused-silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min). nih.gov
Injection Mode Splitless or pulsed splitless injection.
Injector Temperature 250 - 280 °C
Oven Temperature Program A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 60-80 °C), holding for a few minutes, and then ramping up to a final temperature of 280-300 °C. nih.gov
MS Interface Temperature 280 - 300 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. nih.gov

The use of M5MHP-d4 as an internal standard in GC-MS analysis follows the same principle as in HPLC, correcting for variations throughout the analytical procedure, including the derivatization step.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the analysis of phthalate metabolites due to its high sensitivity and selectivity. Coupled with chromatographic separation techniques, MS allows for the unambiguous identification and precise quantification of target analytes, even at trace levels. For this compound and its non-labeled counterparts, several MS-based approaches are employed.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Applications

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS), typically coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), is a powerful tool for analyzing polar and thermally labile compounds like phthalate monoesters. nih.govnih.gov This technique avoids the need for chemical derivatization, which is often required for gas chromatography.

In ESI-MS/MS analysis, the analyte is first ionized, often forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The instrument then selects this specific precursor ion, fragments it in a collision cell, and detects one or more characteristic product ions. sciforum.net This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov For instance, methods have been developed to quantify five major metabolites of Di(2-ethylhexyl)phthalate (DEHP) in urine using UPLC-MS/MS with ESI, achieving analysis in a 10-minute run time. nih.gov The high selectivity of LC-MS/MS is crucial for obtaining reliable data from matrix-rich samples like serum or urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For polar phthalate metabolites, a derivatization step is often necessary to increase their volatility and thermal stability. uzh.ch However, recent advancements have led to the development of GC-MS methods that can analyze these metabolites without derivatization, simplifying the analytical procedure and reducing the use of potentially toxic reagents. nih.gov

These methods carefully optimize injection parameters (temperature, pressure) to prevent the thermal degradation of the analytes in the GC injector. nih.gov GC-MS provides excellent chromatographic separation, which is vital for distinguishing between different phthalate isomers. nih.gov In operation, the mass spectrometer is often run in selected ion monitoring (SIM) mode, where it only monitors specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity compared to a full scan mode. nih.govnih.gov GC coupled with high-resolution mass spectrometry (GC-HR-MS) or tandem mass spectrometry (GC-MS/MS) further enhances selectivity for complex sample analysis. uzh.ch

Isotope Dilution Mass Spectrometry Principles for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its superior accuracy and precision. This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical procedure. nih.gov

The labeled internal standard is chemically identical to the native analyte and thus behaves the same way during extraction, cleanup, derivatization (if applicable), and ionization. nih.govnih.gov Any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the known amount of labeled standard, the concentration of the native analyte can be calculated with high accuracy, effectively correcting for matrix effects and procedural inconsistencies. nih.gov This approach is widely used in biomonitoring studies for phthalate metabolites to ensure the reliability of exposure data. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Specificity and Validation

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This capability greatly enhances the specificity and confidence of compound identification. researchgate.netnih.gov

HRMS allows for the determination of the elemental composition of an ion, which helps in distinguishing the analyte from background interferences with the same nominal mass. nih.gov In the context of phthalate metabolite analysis, HRMS can be used to confirm the identity of detected compounds and validate screening results. uzh.chresearchgate.net While often used for untargeted screening to identify a wide range of known and unknown compounds in a single run, its high selectivity and accuracy make it an invaluable tool for validating targeted quantitative methods and ensuring the correct identification of specific metabolites in complex biological and environmental samples. researchgate.netnih.gov

Method Validation and Quality Assurance in Phthalate Metabolite Analysis

Rigorous method validation and ongoing quality assurance are critical to ensure that analytical data for phthalate metabolites are reliable, reproducible, and accurate. This process involves evaluating several key performance characteristics.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. jyoungpharm.orgbiopharminternational.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. jyoungpharm.orgbiopharminternational.com

These limits are commonly determined based on the signal-to-noise ratio (S/N), typically setting the LOD at an S/N of 3:1 and the LOQ at an S/N of 10:1. sepscience.com Another widely accepted approach, particularly endorsed by the International Council for Harmonisation (ICH), calculates these limits from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). biopharminternational.comsepscience.com The calculated LOD and LOQ values must then be experimentally verified by analyzing samples spiked at these concentrations. sepscience.com For phthalate metabolites, reported LOQs can vary depending on the specific compound, the matrix (e.g., urine, serum), and the analytical technique employed, but they are often in the low nanogram per milliliter (ng/mL) range. nih.govnih.govresearchgate.net

Table 1: Examples of LOD and LOQ for Phthalate Metabolites Using Various Mass Spectrometric Methods

MetaboliteMethodMatrixLODLOQSource
Mono-n-butyl phthalate (MnBP)GC-MS (no derivatization)Standard Solution0.038 ng0.127 ng nih.gov
Mono-(2-ethylhexyl) phthalate (MEHP)GC-MS (no derivatization)Standard Solution0.029 ng0.097 ng nih.gov
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)UPLC-MS/MSUrine-1.2 ng/mL nih.gov
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)UPLC-MS/MSUrine-2.6 ng/mL nih.gov
Mono(2-ethylhexyl)phthalate (MEHP)LC/MS/MSSerum-5.0 ng/mL nih.gov
Di(2-ethylhexyl)phthalate (DEHP)LC/MS/MSSerum-14.0 ng/mL nih.gov
Monoethyl oxo-hexyl-phthalate (MEOHP)DLLME-GC-MSUrine0.024 µg/L0.05 µg/L mui.ac.ir

Recovery and Reproducibility Assessments

The robust and reliable quantification of chemical compounds in various matrices is fundamentally dependent on the rigorous validation of the analytical methodologies employed. Key parameters in this validation process are recovery and reproducibility. For isotopically labeled internal standards, such as this compound, these assessments are crucial to ensure the accuracy and precision of the analytical data generated. While specific recovery and reproducibility data for this compound is not extensively detailed in publicly available research, the performance of structurally similar deuterated phthalate monoester internal standards provides a strong indication of the expected analytical behavior.

Research involving the analysis of phthalate metabolites frequently utilizes deuterated analogues as internal standards to correct for matrix effects and variations in sample preparation and instrument response. For instance, in methods developed for the quantification of various phthalate metabolites in biological and environmental samples, the recovery of these internal standards is a critical quality control measure.

Recovery Assessments

Recovery studies are designed to determine the efficiency of an analytical method in extracting an analyte from the sample matrix. This is typically assessed by spiking a known quantity of the analyte (or its labeled internal standard) into a blank matrix and comparing the measured concentration to the theoretical concentration.

While specific data for this compound is not available, studies on analogous deuterated phthalate monoesters report high recovery rates. For example, in a validated method for the determination of di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in liver samples, a recovery of over 95% was achieved for the spiked analytes. scispace.com Similarly, a method for analyzing five DEHP metabolites in urine reported extraction recoveries greater than 90% for the analytes, a result achieved through the use of corresponding isotope-labeled internal standards. Furthermore, a direct analysis method for several phthalate ester metabolites in urine demonstrated recoveries varying between 97% and 104%. researchgate.net In an inter-laboratory validation study for the analysis of phthalates in indoor air, the mean recoveries of deuterated phthalic acid esters (PAEs) added to adsorbents were found to be between 91.3% and 99.9%. researchgate.net

These consistent findings of high recovery rates across different matrices and analytical techniques for structurally similar deuterated phthalate standards suggest that analytical methods employing this compound as an internal standard would be expected to exhibit comparable high and consistent recoveries.

Reproducibility Assessments

Reproducibility, often expressed as the relative standard deviation (RSD) of replicate measurements, assesses the consistency of an analytical method over time and under different conditions (e.g., different analysts, different instruments). It is a critical measure of the method's precision.

In the context of phthalate analysis, the reproducibility of measurements using deuterated internal standards is well-documented. For example, a method for the simultaneous determination of multiple phthalate metabolites in human urine reported that the precision and accuracy were well within the acceptable 15% range. An inter-laboratory validation for phthalate analysis in indoor air demonstrated reproducibility relative standard deviations (RSDr) ranging from 5.1% to 13.1%. researchgate.net Another study analyzing phthalates in coffee brews reported that the precision, calculated as %RSD of individual phthalates in three replicate samples, ranged from 6% to 15%. nih.gov Furthermore, a validated HPLC method for DEHP and MEHP in tissue samples showed a method precision of less than 5.00% RSD when analyzed by different analysts on different days and using different HPLC systems. scispace.com

The following interactive data table summarizes representative recovery and reproducibility data from studies on analogous deuterated phthalate monoesters, providing an expected performance range for methods utilizing this compound.

Analytical ParameterMatrixReported ValueReference Compound(s)
RecoveryLiver Tissue> 95%DEHP and MEHP
Extraction RecoveryUrine> 90%DEHP Metabolites
RecoveryUrine97% - 104%Phthalate Ester Metabolites
Mean RecoveryIndoor Air Adsorbent91.3% - 99.9%Deuterated PAEs
Reproducibility (RSD)Urine< 15%Phthalate Metabolites
Reproducibility (RSDr)Indoor Air Adsorbent5.1% - 13.1%Phthalates
Precision (%RSD)Coffee Brew6% - 15%Phthalates
Method Precision (%RSD)Tissue Samples< 5.00%DEHP and MEHP

These findings from studies on closely related compounds underscore the reliability of using deuterated internal standards in phthalate analysis. The high recovery and good reproducibility are indicative of robust analytical methods capable of generating accurate and precise data for assessing exposure to and the presence of phthalates in various environmental and biological matrices.

Applications in Exposure Assessment Research

Utilization of Mono(5-Methyl-2-hexyl) Phthalate-d4 as an Internal Standard in Biomonitoring

In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a substance added in a constant amount to all samples, including calibration standards and blanks. clearsynth.com Its purpose is to correct for any loss of the target analyte during sample preparation and analysis, thereby improving the accuracy and precision of the measurements. clearsynth.comnih.gov

A deuterated internal standard, such as this compound, is considered the gold standard for this purpose. It is a version of the target analyte—in this case, Mono(5-Methyl-2-hexyl) Phthalate (B1215562)—where four hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This substitution makes the standard chemically almost identical to the analyte of interest, meaning it behaves similarly during extraction and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. clearsynth.comsigmaaldrich.com

Key Advantages of Using a Deuterated Internal Standard:

Accuracy: Compensates for variations in sample extraction and instrument response. clearsynth.com

Precision: Reduces variability between different sample analyses. nih.gov

Specificity: The mass difference prevents confusion between the standard and the naturally occurring analyte.

The primary application of this compound would be in human biomonitoring studies to quantify exposure to its corresponding parent phthalate. Urine is the most common biological sample used for measuring phthalate metabolites because it is the main route of excretion and is easy to collect. researchgate.netnih.gov Serum is also used, although metabolite concentrations are generally lower than in urine. nih.gov

The analytical process typically involves:

Adding a known quantity of the deuterated internal standard (e.g., this compound) to the urine or serum sample.

Enzymatic treatment to deconjugate the metabolites, which are often bound to glucuronic acid in the body. nih.gov

Extraction and purification of the metabolites from the complex biological matrix.

Analysis using LC-MS/MS, where the instrument measures the ratio of the naturally occurring metabolite to the known amount of the added deuterated standard.

By using this ratio, chemists can calculate the precise concentration of the phthalate metabolite in the original sample, even if some of the material was lost during processing. clearsynth.com

Illustrative Data: Typical Phthalate Metabolite Concentrations in Urine

This table shows representative concentration ranges for common phthalate metabolites found in the general population, demonstrating the levels at which such compounds are typically measured.

Phthalate MetaboliteMedian Concentration (ng/mL)95th Percentile (ng/mL)Parent Phthalate
Mono-ethyl Phthalate (MEP)96.21300Diethyl Phthalate (DEP)
Mono-n-butyl Phthalate (MBP)17.5150Di-n-butyl Phthalate (DBP)
Mono-isobutyl Phthalate (MiBP)30.0250Di-isobutyl Phthalate (DiBP)
Mono-(2-ethylhexyl) Phthalate (MEHP)2.825Di-(2-ethylhexyl) Phthalate (DEHP)

Note: Data is illustrative and compiled from various biomonitoring studies. Specific values for Mono(5-Methyl-2-hexyl) Phthalate are not available.

While biomonitoring quantifies internal dose, understanding the sources of exposure is critical for prevention. Scientists can measure parent phthalates and their metabolites in various environmental samples to identify exposure hotspots. By correlating the levels found in the environment with the levels measured in humans, researchers can attribute exposure to specific sources. hhearprogram.org

This compound could be used as an internal standard for the analysis of its non-deuterated form in samples such as:

Indoor Dust: Phthalates are semi-volatile and can leach from products, accumulating in dust.

Food Samples: To investigate dietary intake.

Water Samples: To assess contamination of drinking water.

Consumer Products: To measure the phthalate content in materials suspected to be sources of exposure.

Exposure Pathways and Source Identification for Parent Phthalates

The metabolite Mono(5-Methyl-2-hexyl) Phthalate would originate from a parent compound, likely a high molecular weight phthalate with a branched C7 side chain, such as Di(5-Methyl-2-hexyl) Phthalate. High molecular weight phthalates (those with seven or more carbon atoms in their side chains) are generally used as plasticizers in polyvinyl chloride (PVC) to make it flexible and durable. americanchemistry.comamericanchemistry.com

For most high molecular weight phthalates, ingestion is the primary route of human exposure. hhearprogram.org These compounds can migrate from packaging materials into food, particularly fatty foods like oils, dairy products, and meats. nih.govnih.gov

Common Dietary Sources of High Molecular Weight Phthalates:

Food CategoryPotential for Phthalate Contamination
Packaged FoodsMigration from PVC packaging, seals, and liners.
Fast FoodUse of plastic gloves, tubing, and containers during food preparation.
Dairy ProductsContact with plastic tubing during milking and processing.
Fatty Meats & FishBioaccumulation in animal tissues and contamination from processing equipment.

While ingestion is dominant for high molecular weight phthalates, inhalation and dermal absorption are also potential exposure routes. hhearprogram.org These phthalates can be released from products into the air and attach to dust particles, which can then be inhaled. nih.gov Dermal absorption can occur from direct contact with phthalate-containing materials or through contact with contaminated indoor air and dust. nih.gov However, for high molecular weight phthalates, these routes are generally considered less significant than for low molecular weight phthalates. hhearprogram.org

The parent phthalates of metabolites like Mono(5-Methyl-2-hexyl) Phthalate are not chemically bound to the plastic products they are in, allowing them to leach out over time. nih.gov This leads to their presence in indoor environments and continuous human exposure.

Primary Sources of High Molecular Weight Phthalates:

Product CategoryExamples
Building MaterialsVinyl flooring, wall coverings, electrical wire insulation. americanchemistry.com
AutomotiveCar interiors, dashboards, wiring. americanchemistry.com
Household GoodsGarden hoses, shower curtains, synthetic leather furniture. americanchemistry.com
Medical DevicesPVC intravenous (IV) bags and tubing. hhearprogram.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Exposure Estimation

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the physiological and biochemical processes that govern the fate of a chemical in the body. nih.gov These models are invaluable tools in toxicology and risk assessment for several reasons. They can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound, predict its concentration in various tissues, and extrapolate data across different species and exposure scenarios. nih.gov

For phthalates, PBPK models are instrumental in bridging the gap between external exposure and internal dose, which is the amount of a chemical that reaches target tissues. nih.gov While a specific PBPK model for Mono(5-Methyl-2-hexyl) Phthalate is not extensively documented in publicly available literature, the principles of its development would follow established frameworks for other phthalates, such as di-(2-ethylhexyl) terephthalate (B1205515) (DEHTP). nih.gov

Reverse Dosimetry Approaches for Phthalate Exposure Assessment

Reverse dosimetry, also known as biomonitoring-based exposure assessment, is a technique that utilizes PBPK models to estimate the initial external exposure to a parent compound based on the measured concentrations of its metabolites in biological samples (e.g., urine or blood). This approach is particularly useful for phthalates, as the parent compounds are often rapidly metabolized and not easily detectable in the body.

The process involves running a PBPK model "in reverse" to back-calculate the intake dose that would result in the observed biomarker concentration. For instance, by measuring the urinary levels of Mono(5-Methyl-2-hexyl) Phthalate and inputting this data into a validated PBPK model, researchers could estimate the exposure to its parent diester, Di(5-Methyl-2-hexyl) Phthalate. The use of this compound as an internal standard is critical in this process to ensure the accuracy of the biomarker quantification, which is the foundation of the reverse dosimetry calculation.

Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME of phthalates is a complex process that PBPK models aim to simulate. The general pathway for phthalate diesters involves:

Absorption: Ingestion is a primary route of exposure to phthalates, with rapid absorption from the gastrointestinal tract. Dermal contact and inhalation are also potential routes.

Distribution: Following absorption, the parent phthalate and its metabolites are distributed throughout the body via the bloodstream.

Metabolism: This is a key determinant of the toxicity and excretion of phthalates. The parent diester is first hydrolyzed to its monoester, in this case, Mono(5-Methyl-2-hexyl) Phthalate. This initial step is followed by further oxidative metabolism. For the well-studied di-(2-ethylhexyl) phthalate (DEHP), its monoester (MEHP) is further metabolized to oxidized forms such as mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.gov It is hypothesized that the metabolism of Mono(5-Methyl-2-hexyl) Phthalate would follow a similar pathway, although its branched structure might influence the rate of enzymatic oxidation. vulcanchem.com

Excretion: The metabolites, often in their glucuronidated form, are primarily excreted in the urine. nih.gov

PBPK models for phthalates incorporate parameters that describe these ADME processes, such as intestinal absorption rates, blood flow to various organs, metabolic enzyme kinetics, and renal clearance rates.

Demographic and Temporal Variability in Exposure Biomarkers

The concentration of phthalate metabolites in biological samples can vary significantly among different population groups and over time for a single individual. Understanding this variability is crucial for accurately assessing exposure risks.

Studies on common phthalates like DEHP have revealed significant demographic differences in exposure levels. For example, children have been found to have higher exposures to DEHP than adults. nih.gov Research on bottlenose dolphins has also explored demographic variability in phthalate metabolite concentrations, although no significant differences were found between sexes or age classes for MEHP. nih.gov

Temporal variability refers to the fluctuation of biomarker concentrations within an individual over hours, days, or seasons. This variability can be influenced by diet, personal care product use, and other intermittent sources of exposure. Studies have been conducted to assess this variability for various phthalate metabolites to better understand exposure patterns and inform the design of epidemiological studies. iarc.fr

For a less common phthalate metabolite like Mono(5-Methyl-2-hexyl) Phthalate, dedicated studies on its demographic and temporal variability are not widely available. However, based on research on other phthalates, it is expected that such variability exists and would be important to characterize for a comprehensive understanding of exposure to its parent compound. The use of this compound in biomonitoring studies would be essential for generating the precise data needed to investigate these variabilities.

Data Tables

Table 1: Illustrative Data on Demographic Variability of Phthalate Metabolites (from a study on common bottlenose dolphins)

MetaboliteDemographic GroupGeometric Mean (ng/mL)95% Confidence Interval
Mono(2-ethylhexyl) phthalate (MEHP)Male--
Female--
Calf/Juvenile--
Adult--
Monoethyl phthalate (MEP)Male--
Female--
Calf/Juvenile--
Adult--
Data from a study on common bottlenose dolphins illustrates the type of analysis conducted for demographic variability. Specific values for each subgroup were not provided in the abstract. nih.gov

Table 2: Urinary Levels of DEHP Metabolites in a Human Study Group (n=127)

MetaboliteGeometric Mean (ng/mL)5th Percentile (ng/mL)95th Percentile (ng/mL)
Mono-(2-ethylhexyl) phthalate (MEHP)3.320.9
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)16.52.1186.2
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)26.83.7258.4
LOD: Limit of Detection. Data adapted from a study on DEHP metabolites to illustrate typical concentrations found in human urine. nih.govnih.gov

Mechanistic Research in in Vitro Systems

Investigations into Cellular and Molecular Interactions of Phthalate (B1215562) Metabolites

No specific data is available for Mono(5-Methyl-2-hexyl) Phthalate-d4.

Research into the cellular and molecular interactions of other phthalate metabolites, such as MEHP, has been conducted to understand their biological effects. These studies often focus on receptor binding, gene expression, and cellular signaling pathways.

No specific data is available for this compound.

Studies on other phthalates, like MEHP, have investigated their ability to bind to and activate various receptors. For instance, the aryl hydrocarbon receptor (AHR) is a known target for some environmental toxicants. Research has explored whether MEHP can act as a ligand for AHR, potentially initiating a cascade of downstream cellular events. Similarly, the peroxisome proliferator-activated receptor gamma (PPARγ) has been identified as a target for certain phthalate metabolites, influencing lipid metabolism and adipogenesis. researchgate.net Docking studies have also been employed to predict the binding affinity of phthalate metabolites to hormone receptors like the androgen receptor. nih.gov

No specific data is available for this compound.

A significant area of in vitro research on phthalate metabolites involves their impact on gene expression and the activity of key enzymes. For example, studies on MEHP have shown that it can alter the expression of genes involved in fatty acid synthesis in liver cells (hepatocytes). nih.gov Furthermore, research has demonstrated that MEHP can affect the expression of genes critical for embryonic development, such as those involved in redox balance and energy metabolism. nih.gov In vitro models have also been used to assess the impact of phthalate metabolites on the activity of enzymes involved in steroidogenesis.

No specific data is available for this compound.

The disruption of cellular signaling pathways is a key mechanism through which xenobiotics can exert their effects. In vitro studies with MEHP have investigated its potential to perturb signaling cascades such as the JAK2/STAT5 pathway, which is involved in lipid metabolism in hepatocytes. nih.gov Other research has focused on the activation of stress-activated protein kinase pathways in response to phthalate metabolite exposure.

In Vitro Models for Studying Metabolite-Induced Cellular Responses

No specific data is available for this compound.

A variety of in vitro models are utilized to investigate the cellular responses to phthalate metabolites. These models allow for controlled experiments to elucidate specific mechanisms of action.

No specific data is available for this compound.

Isolated cell lines are a fundamental tool in toxicology research. For instance, hepatocyte cell lines are used to study the effects of phthalate metabolites on liver cell function, including lipid metabolism and gene expression. nih.govnih.gov Embryonic cells and whole embryo cultures are employed to investigate the potential developmental toxicity of these compounds, assessing endpoints such as blastocyst formation and the expression of genes crucial for early development. nih.govnih.govnih.gov Hematopoietic progenitor cells have also been used to study the effects of environmental contaminants on blood cell development.

No specific data is available for this compound.

Epigenetic modifications, such as DNA methylation, are increasingly recognized as important targets for environmental chemicals. In vitro studies on MEHP have explored its potential to alter DNA methylation patterns. nih.gov For example, research in mouse embryos has investigated whether MEHP exposure can affect the expression of genes involved in the DNA methylation and demethylation processes, which are critical for proper gene regulation during development. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

No studies were found that examined the capacity of this compound to induce the generation of reactive oxygen species or trigger oxidative stress pathways in in vitro systems.

Cell Proliferation and Apoptosis Regulatory Processes

There is no available research on the effects of this compound on the regulation of cell proliferation or apoptosis in any in vitro models.

Elucidation of Metabolic Steps in In Vitro Hepatic Models Using Deuterium (B1214612) Tracing

No literature was identified that utilized this compound to elucidate its metabolic steps in in vitro hepatic models.

Toxicokinetic and Toxicodynamic Research in Experimental Models

Absorption and Distribution Dynamics in Non-Human Bioresearch Models

Research into the toxicokinetics of phthalate (B1215562) esters, including analogs of Mono(5-Methyl-2-hexyl) Phthalate-d4, reveals rapid absorption and wide distribution in non-human bioresearch models. Following oral administration, longer-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) are largely hydrolyzed to their corresponding monoester metabolites before intestinal absorption. nih.gov The resulting monoesters are the principal compounds that are absorbed and enter systemic circulation. nih.gov For instance, studies in rats and marmosets have demonstrated that after an oral dose of DEHP, the predominant phthalate form in plasma is the monoester metabolite, mono(2-ethylhexyl) phthalate (MEHP), not the parent diester. nih.gov This suggests efficient hydrolysis during or immediately following absorption. nih.gov

Once absorbed, phthalate metabolites are widely distributed throughout the body. Animal studies across various routes of exposure consistently show initial distribution to the liver, which is a major initial repository, as well as the intestine, kidneys, muscle, and fat. nih.govnih.gov In pregnant rats, DEHP and its metabolites have been detected in the placenta, amniotic fluid, and various fetal tissues, including the fetal liver, indicating placental transfer. nih.gov In situ organ distribution studies in mice using a fluorescently labeled MEHP analog (MEHP-AF) have shown that it mainly concentrates in the liver, kidney, and testis. nih.gov This highlights these organs as key sites for accumulation and potential toxicity. Phthalates in the bloodstream can bind to plasma proteins, primarily albumin, which can result in a low fraction of the free, unbound compound. nih.gov

Elimination Kinetics and Half-Life Determination of Phthalate Metabolites

The elimination of phthalate metabolites from the body is generally rapid, with most having half-lives of less than 24 hours in both rodents and humans. nih.gov This rapid clearance suggests a low potential for long-term accumulation. nih.gov However, the elimination kinetics can vary depending on the specific metabolite and the biological compartment being measured.

For example, a study on the toxicokinetic relationship between DEHP and its primary metabolite, MEHP, in Sprague-Dawley rats revealed that the half-life of DEHP was greater than that of MEHP in both serum and urine. nih.gov In contrast, other toxicokinetic parameters such as the time to maximum concentration (Tmax), maximum concentration (Cmax), and the area under the curve (AUC) were greater for MEHP than for DEHP. nih.gov This indicates a rapid conversion of DEHP to MEHP, followed by a relatively swift elimination of MEHP.

The clearance of phthalate metabolites can exhibit multiphasic patterns. For instance, the clearance of plasma DEP and its metabolite MEP showed a fast initial phase followed by a slower second phase. nih.gov The initial half-lives were projected to be 1.54 hours for DEP and 2.27 hours for MEP, while the second phase half-lives were 17.2 hours and 15 hours, respectively. nih.gov The rate of elimination is influenced by metabolic reactions, and different body compartments can have different elimination rates. merckvetmanual.com Elimination from a central compartment like plasma is often rapid, followed by a slower elimination from peripheral compartments such as the liver, kidney, or fat. merckvetmanual.com

Mass Balance Studies in Experimental Systems to Track Metabolite Excretion

Mass balance studies using radiolabeled compounds are crucial for understanding the excretion pathways of phthalate metabolites. These studies consistently show that the major route of elimination is through urinary excretion. nih.gov Following administration of radiolabeled DEHP to rats, a significant portion of the radioactivity is recovered in the urine, primarily as various metabolites. nih.govresearchgate.net

For instance, one study in Sprague-Dawley rats using ¹⁴C-DEHP followed the urinary excretion of the total radiolabel and its metabolites. nih.gov Such studies help to quantify the extent of absorption and the primary routes of elimination. In male rats, it has been shown that at least 98% of inhaled radiolabeled DEHP is absorbed. nih.gov

While urinary excretion is dominant, biliary excretion into the feces also occurs for some phthalate esters. nih.govmerckvetmanual.com Some of these excreted compounds can undergo enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver, which can prolong their presence in the body. nih.govmerckvetmanual.com

The profile of excreted metabolites can vary significantly between species. For example, in humans and monkeys, DEHP metabolites are predominantly excreted as glucuronide conjugates, whereas these conjugates are not observed in rats. nih.gov Rats, on the other hand, extensively oxidize the MEHP metabolite. nih.gov

Comparative Toxicokinetics Across Different Species Models

Significant species differences exist in the toxicokinetics of phthalates, which can impact the extrapolation of toxicity data from animal models to humans. These differences are observed in metabolism, metabolite profiles, and conjugation patterns. nih.gov

Rats and mice are the most commonly used laboratory animals in phthalate toxicity studies. nih.gov However, their metabolic pathways for phthalates can differ from those in primates. A notable difference is the inability of rats to glucuronidate the monoester metabolite of DEHP, MEHP. Instead, rats primarily utilize oxidative metabolism to break down the residual alkyl chain of MEHP. nih.gov In contrast, primates, including humans and monkeys, readily form glucuronide conjugates of MEHP, which are then excreted. nih.govnih.gov

Guinea pigs show low rates of oxidative metabolism of MEHP, resulting in the excretion of relatively few MEHP oxidation products. nih.gov This is in stark contrast to rats, which excrete MEHP oxidation products extensively. nih.gov Hamsters have been reported to be more resistant to phthalate toxicity, while rats and guinea pigs are considered more sensitive than mice. nih.gov

Zebrafish are also increasingly used as a model organism, particularly for studying neurotoxicity. nih.govresearchgate.net Studies in zebrafish have shown that phthalates with lower molecular weights tend to be more toxic than those with higher molecular weights. nih.gov

These species-specific differences in toxicokinetics are critical to consider when assessing the potential risks of phthalate exposure to human health. The metabolite excretion profiles in humans are generally more similar to those observed in monkeys, mice, hamsters, and guinea pigs than to those in rats. nih.gov

Interactive Data Table: Comparative Toxicokinetic Parameters of DEHP and MEHP in Rats

ParameterDEHP (Urine)MEHP (Urine)DEHP (Serum)MEHP (Serum)
Tmax (h)-> DEHP-> DEHP
Cmax (µg/ml)-> DEHP-> DEHP
Half-life (t1/2) (h)> MEHP-> MEHP-
AUC (µg-h/ml)-> DEHP-> DEHP

Data derived from Koo and Lee, 2007. nih.gov

Environmental Fate and Degradation Studies

Pathways of Phthalate (B1215562) Degradation in Environmental Matrices (e.g., Soil, Water)

The environmental degradation of phthalate esters (PAEs) is a multi-step process that occurs in both soil and aquatic environments. nih.gov The initial and rate-limiting step in the breakdown of phthalate diesters is their hydrolysis by esterases to form the corresponding monoesters and an alcohol. d-nb.infonih.gov These monoesters, such as Mono(5-Methyl-2-hexyl) Phthalate, are then further hydrolyzed to phthalic acid and the corresponding alcohol. nih.gov

Microbial Biodegradation of Phthalate Compounds and Metabolites

Microbial degradation is considered the most effective and environmentally sound method for eliminating phthalates from contaminated sites. d-nb.info A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds under aerobic, anoxic, and anaerobic conditions. researchgate.netnih.gov

Identification of Microbial Consortia and Species Involved

Numerous microbial species have been identified as capable of degrading phthalates. These microorganisms are found in various environments, including soil, sediment, and water. d-nb.info The ability to degrade phthalates is not limited to a few species; rather, it is a metabolic capability found across different genera.

Table 1: Examples of Phthalate-Degrading Microorganisms

Genus Type Environment
Pseudomonas Bacteria Activated Sludge, Soil
Rhodococcus Bacteria Soil
Bacillus Bacteria Activated Sludge
Arthrobacter Bacteria Soil
Acinetobacter Bacteria Soil
Gordonia Bacteria Not Specified
Sphingomonas Bacteria Not Specified

This table is not exhaustive but provides examples of commonly cited phthalate-degrading genera.

Biochemical Pathways of Degradation and Intermediate Identification

The biochemical pathways for phthalate degradation diverge depending on the availability of oxygen.

Under aerobic conditions , the degradation of phthalic acid is initiated by dioxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the benzene (B151609) ring, leading to the formation of dihydroxylated intermediates. nih.gov The specific intermediates formed can vary between different types of bacteria. For instance, the degradation can proceed through the formation of protocatechuate (3,4-dihydroxybenzoate), which is a central intermediate in the aerobic degradation of many aromatic compounds. d-nb.infonih.gov This is then followed by ring cleavage, either through an ortho- or meta- cleavage pathway, ultimately breaking down the aromatic structure into compounds that can enter central metabolic pathways like the TCA cycle. nih.govtandfonline.com

Under anaerobic conditions , the degradation pathway is fundamentally different. It begins with the activation of phthalate to phthaloyl-CoA. sysu.edu.cnnih.gov This is followed by a decarboxylation step to form benzoyl-CoA, which is a key intermediate in the anaerobic degradation of aromatic compounds. sysu.edu.cnnih.gov

The degradation of the alkyl side chains of phthalate esters, such as the 5-methyl-2-hexyl group, typically occurs through β-oxidation. sysu.edu.cn The breakdown of a complex phthalate ester like Di-(2-ethylhexyl) phthalate (DEHP) has been shown to proceed through the formation of shorter-chain phthalates like dibutyl phthalate (DBP) and dimethyl phthalate (DMP) before hydrolysis to phthalic acid. tandfonline.com

Table 2: Key Intermediates in Phthalate Degradation

Intermediate Degradation Condition
Phthalate Monoesters Aerobic/Anaerobic
Phthalic Acid (PA) Aerobic/Anaerobic
Protocatechuate Aerobic
Phthaloyl-CoA Anaerobic
Benzoyl-CoA Anaerobic

Environmental Parameters Influencing Degradation Kinetics (e.g., pH, Temperature, Salinity)

The rate of microbial degradation of phthalates is significantly influenced by various environmental factors.

pH: The pH of the environment can affect microbial activity and enzyme function. Studies have shown that pH can influence the metabolism of phthalates, with different optimal pH ranges for different microbial species and degradation pathways. bohrium.com

Temperature: Temperature plays a crucial role in the metabolic rate of microorganisms. For example, the complete degradation of certain phthalates by Gordonia sp. was achieved at 30°C, with degradation being high in the range of 30–34°C and significantly lower below 28°C. nih.gov

Soil Organic Matter (SOM): The content of soil organic matter can influence the bioavailability and degradation of phthalates. SOM can adsorb phthalates, which may affect their availability to microorganisms. bohrium.com However, dissolved organic matter (DOM) can also serve as a nutrient source, promoting microbial growth and enzymatic activity, thereby enhancing phthalate biodegradation. bohrium.com

Oxygen Availability: As discussed, the presence or absence of oxygen determines the biochemical pathway of degradation (aerobic vs. anaerobic). sysu.edu.cn Aerobic composting has been shown to have a higher removal efficiency for DEHP compared to anaerobic composting. nih.gov

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

While microbial degradation is the primary fate of phthalates in the environment, abiotic processes also contribute to their transformation, although generally at a much slower rate. d-nb.inforesearchgate.net

Hydrolysis: Phthalate esters can undergo hydrolysis, which is the chemical breakdown of the ester bond by reaction with water. This process is influenced by pH and temperature. researchgate.net The rate of hydrolysis is generally slow in natural environments but can be significant under the conditions found in the lower layers of landfills, which are characterized by high temperatures and pressures and wide pH fluctuations. nih.gov Hydrolysis of phthalate diesters produces the corresponding monoester and alcohol, and further hydrolysis yields phthalic acid. nih.gov

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov In the atmosphere, phthalates are susceptible to rapid photooxidation by hydroxyl radicals. researchgate.net However, the aqueous photolysis half-life of many phthalates is very long; for example, the half-life for ethyl hexylphthalate is estimated to be 2000 years. d-nb.info The efficiency of abiotic degradation of some phthalates at neutral pH has been found to be significantly lower than under acidic or alkaline conditions. capes.gov.br

Future Research Directions and Emerging Areas

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The accurate quantification of phthalate (B1215562) metabolites is fundamental to exposure assessment. oup.com Deuterated internal standards, such as Mono(5-Methyl-2-hexyl) Phthalate-d4, are crucial for achieving precision and accuracy in analytical chemistry. clearsynth.com They serve as calibration reference points and help compensate for matrix effects in complex samples, ensuring robust and reliable measurements. clearsynth.comaptochem.com

Future efforts will likely focus on developing even more sensitive and high-throughput analytical methods. Techniques like on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (on-line SPE-HPLC-MS/MS) have already shown promise in reducing sample and solvent usage while increasing sensitivity for the determination of phthalate metabolites in human urine. researchgate.net Further advancements can be expected in the refinement of these and other techniques to create more comprehensive profiles of phthalate metabolites.

However, it is important to acknowledge potential challenges. The use of deuterated standards is not without its limitations. Issues such as the potential for deuterium (B1214612) loss in solution or under mass spectrometry conditions, as well as isotopic effects that can alter fragmentation and retention times, must be carefully considered. hilarispublisher.com Strategic selection of labeling sites can help minimize these effects. hilarispublisher.com Furthermore, discrepancies between commercial certified solutions of phthalate metabolite standards have been reported, highlighting the need for rigorous quality control and inter-laboratory comparisons to ensure data accuracy and comparability. oup.com

Integration of Omics Technologies in Mechanistic Investigations

The integration of "omics" technologies, particularly metabolomics, offers a powerful approach to understanding the biological impact of phthalate exposure. frontiersin.org By examining the global metabolic profiles in biological samples, researchers can identify pathways perturbed by phthalates and discover novel biomarkers of exposure and effect. frontiersin.org

Deuterated standards are indispensable in these metabolomic studies. They are used as internal standards to ensure the accurate quantification of metabolites, which is essential for identifying subtle but significant changes in metabolic pathways. aptochem.comjuniperpublishers.com For instance, metabolomic studies in pregnant women have suggested a link between phthalate exposure and alterations in lipid, steroid, and nucleic acid metabolism. frontiersin.org

Future research will likely see a greater integration of metabolomics with other omics disciplines, such as genomics and proteomics. This multi-omics approach, facilitated by the use of stable isotope-labeled compounds, can provide a more holistic view of the mechanisms underlying phthalate-induced toxicity. nih.gov By linking changes in gene expression and protein levels to alterations in metabolic profiles, scientists can gain a deeper understanding of the complex biological responses to phthalate exposure.

Refinements in Exposure Assessment Modeling for Deuterated Metabolites

Accurately assessing human exposure to phthalates is a primary goal of biomonitoring studies. nih.gov The measurement of urinary metabolites is the preferred method for estimating exposure because it circumvents the issue of background contamination from the parent compounds and reflects the rapid metabolism of phthalates. oup.comnih.gov Deuterated metabolites like this compound are critical for the accuracy of these measurements, serving as ideal internal standards in analytical methods. aptochem.comresearchgate.net

Exposure assessment models are continuously being refined to provide more accurate estimations of daily intake. nih.govnih.gov These models rely on data from biomonitoring studies, which in turn depend on the precise quantification of urinary metabolites. Future research will focus on improving the parameters used in these models, such as the molar fractions of urinary excretion for different phthalate metabolites. nih.gov

Furthermore, the development of integrated exposure and pharmacokinetic modeling frameworks will allow for a more comprehensive risk assessment. researchgate.net These models can connect phthalate concentrations in consumer products to population-scale risks by simulating multi-route exposures and population toxicokinetics. researchgate.net The use of deuterated standards in the underlying analytical methods is fundamental to the reliability of these complex models.

Exploration of Novel Bioremediation Strategies for Phthalate Contamination

Phthalate contamination is a significant environmental concern. nih.govexlibrisgroup.com Bioremediation, which utilizes microorganisms to break down pollutants, has emerged as a promising and eco-friendly approach for cleaning up phthalate-contaminated environments. nih.govnih.gov

The study of phthalate biodegradation pathways and mechanisms is crucial for optimizing bioremediation strategies. nih.gov Isotope-labeled compounds, including deuterated ones, are valuable tools in this research. nih.gov For example, compound-specific isotope analysis (CSIA) can be used to track the degradation of phthalates and elucidate the underlying enzymatic reactions. nih.govresearchgate.net

Future research in this area will likely focus on identifying and engineering novel microbial strains with enhanced phthalate-degrading capabilities. nih.govnih.gov Techniques like stable isotope probing (SIP) can be employed to identify the microorganisms actively involved in the degradation of specific contaminants in complex environmental samples. researchgate.net Additionally, the development of innovative bioreactor systems, such as slurry phase reactors with bioaugmentation, holds promise for the efficient treatment of phthalate-contaminated soils and sediments. taylorfrancis.com

Expanding Deuterated Metabolite Applications to Other Environmental Contaminants and Endogenous Compounds

The utility of deuterated compounds as internal standards extends far beyond the analysis of phthalates. clearsynth.com They are invaluable tools in various scientific fields, including environmental science and biochemistry, for the quantitative analysis of a wide range of compounds. clearsynth.com

In environmental monitoring, deuterated standards are used to measure pollutants in various matrices, such as soil, sediment, and air. clearsynth.comnih.gov For example, a quantitative pyrolysis-GC/MS method using a deuterated internal standard has been developed to quantify tire tread particles in the environment. nih.gov

In the realm of biochemistry and medicine, deuterated compounds are used to study metabolic pathways of both endogenous and exogenous compounds. clearsynth.comjuniperpublishers.com The use of stable isotope-labeled compounds in conjunction with mass spectrometry and NMR spectroscopy has become a powerful strategy in drug metabolism and toxicology studies. nih.gov Deuteration can be used to probe the mechanisms of metabolism-related toxicity and even to optimize the metabolic stability of drugs. juniperpublishers.comnih.gov

Q & A

Basic Research Questions

Q. What chromatographic techniques are optimal for separating Mono(5-Methyl-2-hexyl) Phthalate-d4 from co-eluting substances in environmental samples?

  • Methodological Answer : Automated thermal desorption gas chromatography-mass spectrometry (ATD-GC/MS) is highly effective for resolving complex mixtures. For example, a study using ATD-GC/MS achieved baseline separation of deuterated phthalates (e.g., diethyl phthalate-d4) and structurally similar compounds by optimizing column temperature gradients and using selective ion monitoring (SIM) modes. Retention time alignment with deuterated internal standards (e.g., diethyl phthalate-d4) minimizes co-elution .
  • Key Parameters :

  • Column: Polar capillary column (e.g., DB-5MS).
  • Temperature program: 6.7–27.4 min gradient (40°C to 300°C).
  • Internal standards: Diethyl phthalate-d4 (m/z 236) .

Q. How should deuterated internal standards be implemented to correct for matrix effects in phthalate quantification?

  • Methodological Answer : Isotope dilution analysis (IDA) with deuterated analogs (e.g., diethyl phthalate-d4) compensates for matrix-induced ion suppression/enhancement. A validated protocol involves spiking samples with 4–10 ng/µL deuterated standards (e.g., 3-nitroaniline-d4, diethyl phthalate-d4) prior to extraction. Recovery rates are normalized against the internal standard’s response .
  • Example Standard Mix :

  • 4 ng/µL quinoline-d7 (for quinolines).
  • 10 ng/µL diethyl phthalate-d4 (for phthalates) .

Q. What are the best practices for sample preparation to prevent degradation of this compound?

  • Methodological Answer : Store samples at −20°C in acetonitrile or cyclohexane to inhibit hydrolysis. Weekly preparation of fresh standards is critical, as no degradation was observed under these conditions over seven days .
  • Extraction Protocol :

  • Use solid-phase extraction (SPE) with C18 cartridges.
  • Elute with acetonitrile:methanol (9:1 v/v) to maximize recovery .

Q. Which mass spectrometry parameters enhance detection sensitivity for deuterated phthalates in biological fluids?

  • Methodological Answer : Electrospray ionization (ESI) in negative ion mode coupled with tandem MS (MS/MS) improves sensitivity. Key parameters:

  • Collision energy: 20–30 eV for fragmentation.
  • Transition ions: Monitor precursor-to-product ion pairs (e.g., m/z 294 → 249 for this compound) .

Q. What quality control measures are essential for low-abundance phthalate quantification?

  • Methodological Answer : Implement batch-specific calibration curves with deuterated standards. Include blanks and spiked replicates to assess limits of detection (LOD: 0.1–0.5 ng/mL) and precision (RSD <15%) .

Advanced Research Questions

Q. How can isomer-specific analysis distinguish this compound from branched-chain analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) at resolving power >50,000 differentiates isomers via exact mass (e.g., C16H16D4O6 = 312.35 Da). Pair with chiral columns (e.g., β-cyclodextrin) to resolve stereoisomers in urine samples .

Q. What computational models predict chromatographic behavior of deuterated phthalates under varying mobile phases?

  • Methodological Answer : Quantitative structure-retention relationship (QSRR) models use molecular descriptors (e.g., logP, polar surface area) to predict retention times. Software like ACD/ChromGenius validates these models against experimental data from ATD-GC/MS .

Q. How to resolve discrepancies in recovery rates between extraction methods?

  • Methodological Answer : Conduct comparative studies using isotopically labeled spikes. For example, liquid-liquid extraction (LLE) with hexane:ethyl acetate may yield 85–95% recovery in serum, while SPE achieves 92–105%. Use systematic reviews to identify method-specific biases .

Q. How do enzymatic hydrolysis conditions affect conjugated phthalate quantification?

  • Methodological Answer : β-glucuronidase/sulfatase hydrolysis at 37°C for 16 hours deconjugates metabolites. Optimize enzyme activity (≥500 U/mL) and validate with deuterated conjugates (e.g., Mono(3-carboxypropyl) Phthalate-d4) to avoid underreporting .

Q. What challenges exist in correlating in vitro and in vivo phthalate metabolic outcomes?

  • Methodological Answer : In vitro models often overlook tissue-specific metabolism (e.g., hepatic vs. renal). Use deuterated tracers (e.g., Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4) in cross-species studies to map metabolic pathways and validate in vitro-in vivo extrapolation (IVIVE) .

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